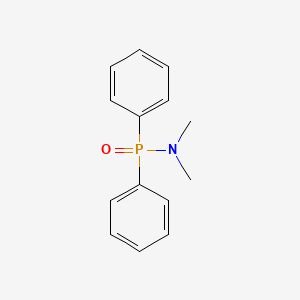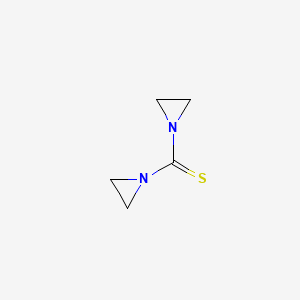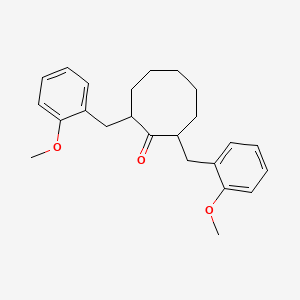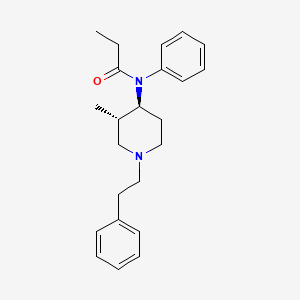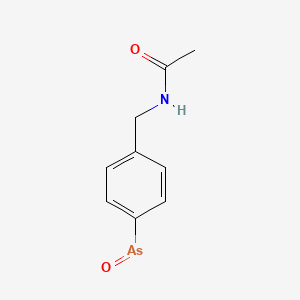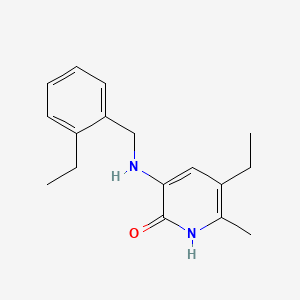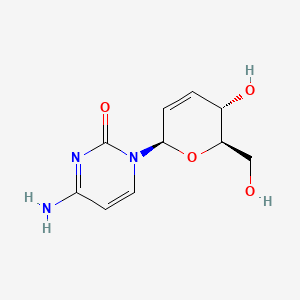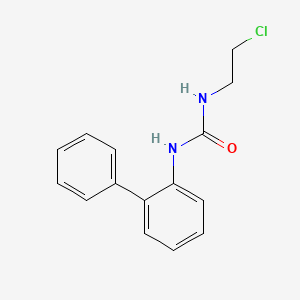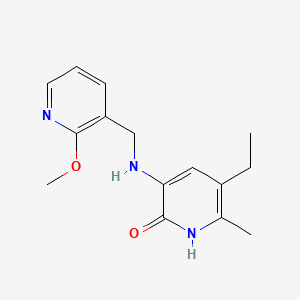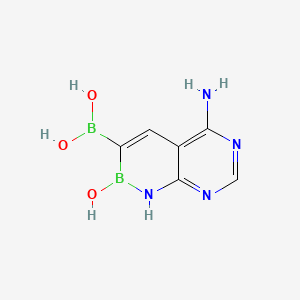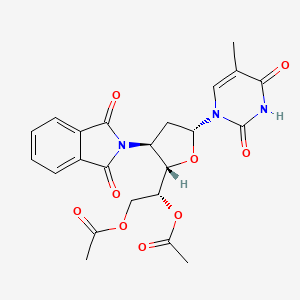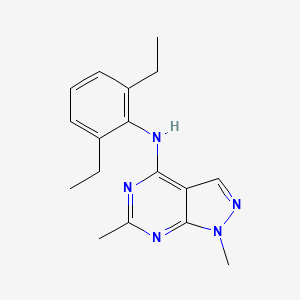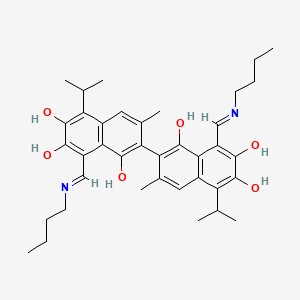
(2,2'-Binaphthalene)-1,1',6,6',7,7'-hexol, 8,8'-bis((E)-(butylimino)methyl)-3,3'-dimethyl-5,5'-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and materials science. This compound features a binaphthalene core with multiple functional groups, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- typically involves multi-step organic reactions. The process may start with the preparation of the binaphthalene core, followed by the introduction of hydroxyl groups and subsequent functionalization with butylimino and methyl groups. Common reagents used in these reactions include naphthalene derivatives, aldehydes, and amines, under conditions such as reflux, catalytic hydrogenation, and solvent extraction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are employed to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of imino groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield quinones, while reduction may produce secondary amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a ligand in coordination chemistry, a building block for complex organic synthesis, and a probe for studying reaction mechanisms.
Biology
In biological research, it may serve as a fluorescent marker, a bioactive molecule for drug discovery, and a tool for studying enzyme interactions.
Medicine
Potential medical applications include its use as a therapeutic agent, a diagnostic tool, and a component in drug delivery systems.
Industry
In industry, this compound can be utilized in the production of advanced materials, such as polymers, nanomaterials, and electronic devices.
Mécanisme D'action
The mechanism of action of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound’s functional groups enable it to form specific interactions, leading to modulation of biological pathways and chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(ethylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
- (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(propylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)-
Uniqueness
The uniqueness of (2,2’-Binaphthalene)-1,1’,6,6’,7,7’-hexol, 8,8’-bis((E)-(butylimino)methyl)-3,3’-dimethyl-5,5’-bis(1-methylethyl)- lies in its specific functional groups and their spatial arrangement, which confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
13943-96-9 |
|---|---|
Formule moléculaire |
C38H48N2O6 |
Poids moléculaire |
628.8 g/mol |
Nom IUPAC |
8-(butyliminomethyl)-2-[8-(butyliminomethyl)-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-3-methyl-5-propan-2-ylnaphthalene-1,6,7-triol |
InChI |
InChI=1S/C38H48N2O6/c1-9-11-13-39-17-25-31-23(27(19(3)4)37(45)33(25)41)15-21(7)29(35(31)43)30-22(8)16-24-28(20(5)6)38(46)34(42)26(32(24)36(30)44)18-40-14-12-10-2/h15-20,41-46H,9-14H2,1-8H3 |
Clé InChI |
ZRJOSCLPGXZQAJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=CC1=C(C(=C(C2=C1C(=C(C(=C2)C)C3=C(C4=C(C=C3C)C(=C(C(=C4C=NCCCC)O)O)C(C)C)O)O)C(C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


